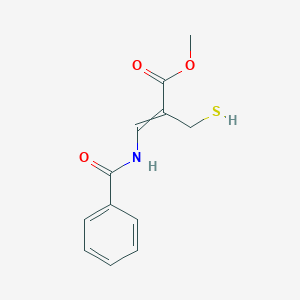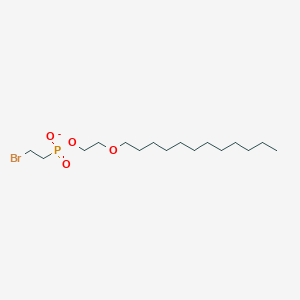
2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-bromoethyl moiety and a dodecyloxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate typically involves the reaction of 2-bromoethanol with dodecyl alcohol in the presence of a base to form the intermediate 2-(dodecyloxy)ethanol. This intermediate is then reacted with phosphorus trichloride and a suitable base to yield the final product. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst/Base: Triethylamine or pyridine is often used as a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Scientific Research Applications
2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic attack at the carbon atom. The phosphonate group can participate in coordination with metal ions or act as a ligand in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-bromoethyl)phosphonate: Similar structure but with ethyl groups instead of the dodecyloxy chain.
2-Bromoethylphosphonic acid: Lacks the dodecyloxyethyl chain, making it more hydrophilic.
2-(Octyloxy)ethyl (2-bromoethyl)phosphonate: Similar structure but with an octyloxy chain instead of dodecyloxy.
Uniqueness
2-(Dodecyloxy)ethyl (2-bromoethyl)phosphonate is unique due to its long dodecyloxy chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and in organic synthesis.
Properties
CAS No. |
112539-03-4 |
|---|---|
Molecular Formula |
C16H33BrO4P- |
Molecular Weight |
400.31 g/mol |
IUPAC Name |
2-bromoethyl(2-dodecoxyethoxy)phosphinate |
InChI |
InChI=1S/C16H34BrO4P/c1-2-3-4-5-6-7-8-9-10-11-13-20-14-15-21-22(18,19)16-12-17/h2-16H2,1H3,(H,18,19)/p-1 |
InChI Key |
SJVIKNCQOMSJHX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCCOP(=O)(CCBr)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


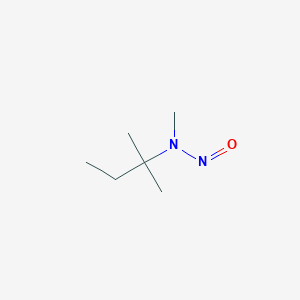
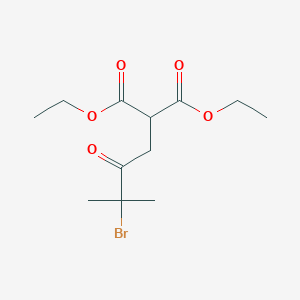
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
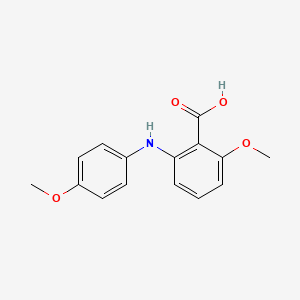
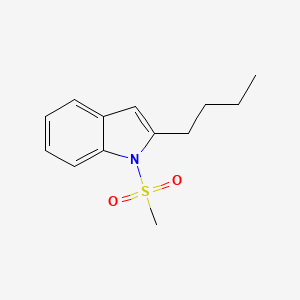
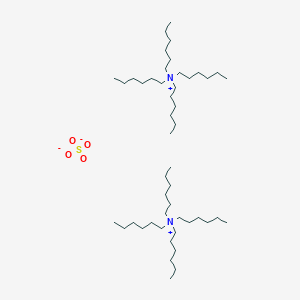
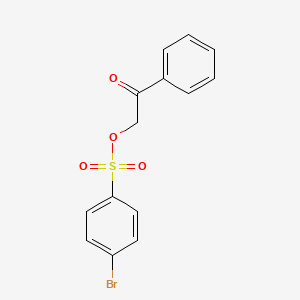

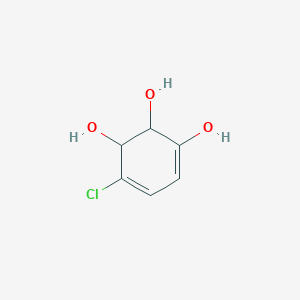
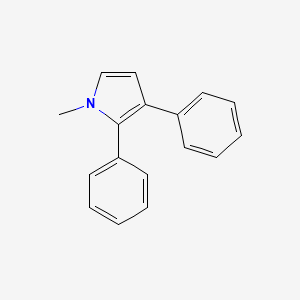
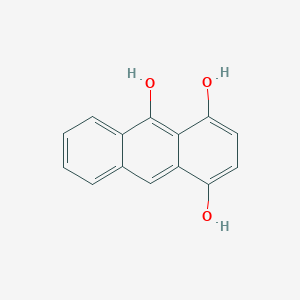
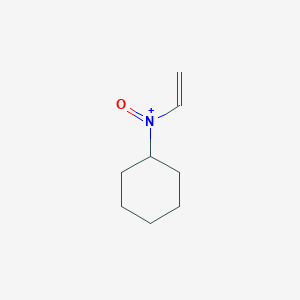
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
